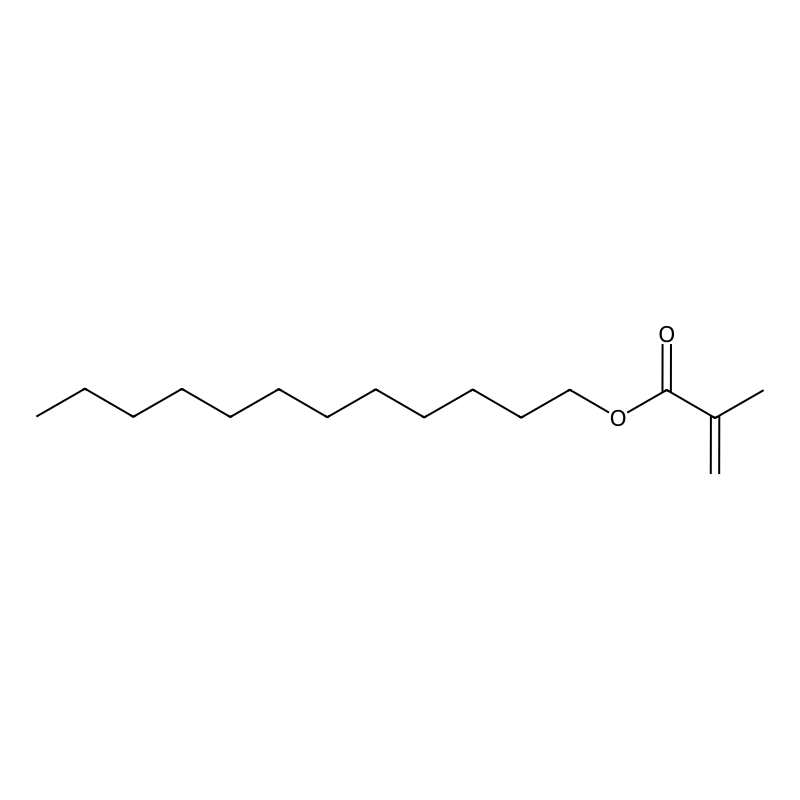

Dodecyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dodecyl methacrylate is an organic compound classified as an ester, with the molecular formula and a molecular weight of approximately 254.41 g/mol. It is a colorless to yellowish liquid that is less dense than water and insoluble in it. This compound is known for its polymerizable nature, making it useful in various industrial applications, particularly in the production of polymers and copolymers .

Polymer Synthesis and Modification

- Monomer for Polymerization: Dodecyl methacrylate readily undergoes polymerization reactions, enabling scientists to create various polymers with specific properties. These polymers find applications in diverse fields, including coatings, adhesives, and drug delivery systems [, ].

- Comonomer for Controlled Polymerization: Dodecyl methacrylate can be co-polymerized with other monomers, allowing researchers to control the polymer's structure and functionality. This controlled approach helps tailor materials for specific needs [, ].

Drug Delivery Systems

- Synthesis of Biocompatible Materials: Dodecyl methacrylate can be incorporated into the synthesis of biocompatible materials used for drug delivery. These materials can encapsulate drugs and release them in a controlled manner, improving their effectiveness and reducing side effects [, ].

Phase Change Materials

- Polymerization: It tends to polymerize when exposed to heat or in the presence of oxidizing and reducing agents. This polymerization can be exothermic, leading to rapid energy release and potential hazards if not controlled .

- Reactivity with Acids: The compound reacts with acids, releasing heat along with alcohols. Strong oxidizing acids can cause vigorous reactions that may ignite the products formed during the reaction .

- Interaction with Alkali Metals: When mixed with alkali metals or hydrides, flammable hydrogen gas can be produced, which poses additional safety risks .

Dodecyl methacrylate exhibits certain biological activities that warrant attention:

- Toxicity: Inhalation of vapors can lead to temporary reductions in blood pressure, increased respiratory rates, decreased heart rates, and potential EKG changes. The liquid form can irritate the skin and eyes, and ingestion may be harmful .

- Aquatic Toxicity: It has been classified as very toxic to aquatic life with long-lasting effects, indicating a need for careful handling and disposal .

The synthesis of dodecyl methacrylate typically involves an esterification reaction between dodecanol and methacrylic acid. Key steps include:

- Preparation: Combine dodecanol and methacrylic acid in an esterification vessel.

- Catalysis: Introduce a catalyst such as phosphoric acid or p-toluenesulfonic acid.

- Reflux: Heat the mixture until reflux occurs, maintaining this temperature until the desired conversion is achieved.

- Separation: After cooling, separate the product from any remaining reagents through washing and distillation processes to yield pure dodecyl methacrylate .

Dodecyl methacrylate is utilized in various applications due to its unique properties:

- Polymer Production: It serves as a monomer for synthesizing polymers through methods like miniemulsion polymerization and atom transfer radical polymerization.

- Co-stabilizer: In formulations, it acts as a co-stabilizer to mitigate issues like Ostwald ripening during polymerization processes.

- Analytical Chemistry: It has been employed in creating monolithic columns for capillary electrophoresis applications .

Research indicates that dodecyl methacrylate interacts significantly with other substances during polymerization processes. For instance, studies have shown that its polymerization rate increases under nanoconfinement conditions compared to bulk environments. This insight is crucial for optimizing polymer synthesis techniques .

Dodecyl methacrylate shares similarities with several other compounds in the methacrylate family. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Lauryl Methacrylate | Similar structure; often used interchangeably. | |

| Hexadecyl Methacrylate | Longer carbon chain; affects physical properties. | |

| Methyl Methacrylate | Shorter chain; widely used in commercial applications. | |

| Octadecyl Methacrylate | Even longer chain; alters solubility characteristics. |

Uniqueness of Dodecyl Methacrylate

Dodecyl methacrylate's unique balance of hydrophobic properties due to its dodecyl group combined with its reactive methacrylate functionality makes it particularly effective for specialized applications in polymer science and materials engineering. Its ability to form stable emulsions while participating in polymerization reactions sets it apart from both shorter and longer-chain analogs.

Free Radical Polymerization Initiation Systems

Free radical polymerization is the most widely used method for synthesizing poly(dodecyl methacrylate) (PDMA). The process typically employs initiators such as di-tert-butyl peroxide (DtBP) or 2,2'-azobis(isobutyronitrile) (AIBN) under controlled thermal conditions.

Kinetic Behavior and Autoacceleration Suppression

DMA polymerization exhibits distinct kinetic profiles compared to shorter-chain methacrylates. Differential scanning calorimetry (DSC) studies reveal that autoacceleration—a sudden increase in polymerization rate due to reduced termination efficiency—is markedly suppressed in DMA. For example, at 110°C, the rate increase at the onset of autoacceleration is only ~125% in 8 nm nanopores, compared to >300% for methyl methacrylate. This suppression is attributed to DMA’s long dodecyl side chains, which hinder chain entanglement and reduce the gel effect.

Propagation and Termination Dynamics

Electron spin resonance (ESR) spectroscopy and pulsed laser polymerization (PLP) studies demonstrate that DMA’s propagation rate coefficient ($$kp$$) follows an Arrhenius relationship, with an activation energy ($$EA$$) of 21.7 kJ/mol. Notably, termination rates are lower in DMA than in shorter-chain analogs due to increased chain mobility. Under nanoconfinement in controlled pore glass (CPG), polymerization rates increase by up to 40% compared to bulk conditions, with activation energies ~10% lower (Table 1). This enhancement is linked to interactions between DMA’s methacrylate groups and silanol groups on CPG surfaces.

Table 1: Activation Energies for DMA Polymerization Under Different Conditions

| Condition | $$E_A$$ (kJ/mol) | Rate Enhancement Factor |

|---|---|---|

| Bulk | 21.7 | 1.0 |

| 50 nm nanopores | 19.5 | 1.2 |

| 8 nm nanopores | 18.9 | 1.4 |

Bifunctional Peroxide Initiators in Bulk and Solution Polymerization

Bifunctional initiators like 1,1-di(tert-butylperoxy)cyclohexane (BPCH) have emerged as superior alternatives to monofunctional initiators such as benzoyl peroxide (BPO).

Comparative Performance

In xylene solution polymerization at 115°C, BPCH achieves 70% conversion in 40 minutes, compared to 60 minutes for BPO. This acceleration stems from BPCH’s sequential decomposition, which continuously generates radicals throughout the reaction. Additionally, BPCH yields PDMA with a polydispersity index (PDI) of 1.8–2.2, comparable to BPO-synthesized polymers but with higher molecular weights ($$M_w > 10^6$$ g/mol).

Temperature Dependence

At temperatures below 160°C, bulk polymerization with DtBP follows Arrhenius kinetics, whereas nanoconfined reactions deviate above this threshold due to chain transfer dominance. Crosslinking becomes significant below 170°C, with gel fractions reaching 80% at 110°C.

Copolymerization Strategies with Alkyl Methacrylates and Divinyl Monomers

Copolymerization expands DMA’s utility by tailoring material properties such as flexibility, hydrophobicity, and thermal stability.

Random Copolymers with Methyl Methacrylate

Copolymerizing DMA with methyl methacrylate (MMA) in a 7:3 molar ratio produces materials with a glass transition temperature ($$T_g$$) of 25°C, compared to -65°C for homopoly-DMA. The incorporation of MMA enhances mechanical strength while retaining DMA’s lubricating properties.

Crosslinked Networks via Divinyl Monomers

Ethylene glycol dimethacrylate (EGDMA) is a common crosslinker for DMA. At 60°C, a monomer mixture containing 60 g DMA and 24 g EGDMA yields a crosslinked polymer with a swelling ratio of 4.2 in toluene. Such networks are ideal for oil-resistant coatings and monolithic chromatographic columns.

Post-Polymerization Modification

Acrylate-selective transesterification enables precise functionalization of DMA copolymers. For instance, DMA-methyl acrylate random copolymers undergo transesterification with benzyl alcohol, achieving 85% conversion of acrylate groups without affecting methacrylate units.

Propagation Rate Coefficients via ESR and PLP-SEC Techniques

The propagation rate coefficient ($$kp$$) of DMA has been rigorously quantified using ESR and PLP-SEC, two complementary methods that overcome limitations of traditional kinetic analyses. ESR spectroscopy directly measures radical concentrations during photochemically initiated polymerization in toluene, leveraging the distinct 13-line and 9-line spectra observed at low and high monomer conversions, respectively [1]. By integrating spectral data under steady-state conditions, researchers determined $$kp$$ values across temperatures from $$0^\circ\text{C}$$ to $$50^\circ\text{C}$$ [1]. Parallel PLP-SEC studies, which correlate laser-induced radical formation with molecular weight distributions, validated these results, demonstrating less than $$5\%$$ deviation between the two methods [1] [4].

A comparative analysis of alkyl methacrylates reveals that DMA exhibits $$kp$$ values $$50\text{–}60\%$$ higher than methyl methacrylate (MMA) at equivalent temperatures [4]. This enhancement is attributed to the steric bulk of the dodecyl side chain, which reduces rotational barriers around the propagating radical center. For instance, at $$25^\circ\text{C}$$, DMA’s $$kp$$ is $$2.3 \times 10^3 \, \text{L} \, \text{mol}^{-1} \, \text{s}^{-1}$$, compared to $$1.5 \times 10^3 \, \text{L} \, \text{mol}^{-1} \, \text{s}^{-1}$$ for MMA [4]. The table below summarizes key $$k_p$$ data for DMA:

| Temperature (°C) | $$k_p$$ (ESR) ($$\text{L} \, \text{mol}^{-1} \, \text{s}^{-1}$$) | $$k_p$$ (PLP-SEC) ($$\text{L} \, \text{mol}^{-1} \, \text{s}^{-1}$$) |

|---|---|---|

| 0 | $$1.8 \times 10^3$$ | $$1.7 \times 10^3$$ |

| 25 | $$2.3 \times 10^3$$ | $$2.2 \times 10^3$$ |

| 50 | $$2.9 \times 10^3$$ | $$2.8 \times 10^3$$ |

The consistency between ESR and PLP-SEC underscores their reliability for $$k_p$$ determination in sterically hindered monomers [1] [5].

Temperature-Dependent Activation Energy and Arrhenius Behavior

The temperature dependence of $$kp$$ for DMA follows an Arrhenius relationship, yielding an activation energy ($$EA$$) of $$21.7 \pm 2.0 \, \text{kJ} \, \text{mol}^{-1}$$ [1]. This value aligns with PLP-SEC-derived $$E_A$$ for other methacrylates, suggesting a universal kinetic barrier for propagation in this monomer class. The pre-exponential factor ($$A$$) for DMA is $$1.2 \times 10^6 \, \text{L} \, \text{mol}^{-1} \, \text{s}^{-1}$$, reflecting the frequency of successful monomer-radical collisions [1].

Comparative studies indicate that larger alkyl substituents lower $$EA$$ by stabilizing the transition state through hydrophobic interactions. For example, DMA’s $$EA$$ is $$15\%$$ lower than that of ethyl methacrylate ($$25.5 \, \text{kJ} \, \text{mol}^{-1}$$) [4]. This trend contradicts earlier hypotheses attributing $$k_p$$ increases solely to elevated $$A$$ values, emphasizing instead the role of reduced activation barriers [4].

Recursive Modeling of Cross-Linking and Gel Fraction Dynamics

Recursive kinetic models have been applied to predict cross-linking behavior and gel formation in DMA polymerizations. These models incorporate chain-length-dependent termination (CLDT) coefficients, which follow a "composite" power-law relationship [2] [3]. For DMA, termination of short radicals ($$i < 50$$) is governed by $$kt(i,i) \propto i^{-0.64}$$, while long radicals ($$i > 50$$) exhibit $$kt(i,i) \propto i^{-0.18}$$ [3]. This dichotomy arises from the dodecyl group’s steric shielding, which impedes radical recombination at higher chain lengths.

The recursive framework also accounts for chain transfer to polymer (CTP), a critical pathway for network formation. Parameters such as the transfer-to-propagation ratio ($$R{tr}/Rp$$) and termination-to-propagation ratio ($$Rt/Rp$$) are temperature-sensitive, as shown below [6]:

| Temperature (°C) | $$R{tr}/Rp$$ | $$Rt/Rp$$ |

|---|---|---|

| 120 | 0.0012 | 0.0015 |

| 160 | 0.0018 | 0.0028 |

| 190 | 0.0025 | 0.0059 |

At elevated temperatures, increased mobility enhances both transfer and termination rates, accelerating gelation. The model successfully predicts gel points at conversions above $$60\%$$, consistent with experimental observations in bulk DMA polymerizations [6].

Reaction Rate Enhancement in Nanoporous Environments

The polymerization of dodecyl methacrylate under nanoconfinement conditions exhibits significant rate enhancement compared to bulk polymerization. Controlled pore glass with pore diameters of 8 nanometers and 50 nanometers serves as the primary confinement medium, with native silanol groups present on the pore surfaces [1] [2].

The effective reaction rate increases substantially in nanoporous environments, with the enhancement being inversely proportional to pore size. In 8 nanometer pores, the reaction rate enhancement factor reaches 1.5 relative to bulk conditions, while 50 nanometer pores exhibit a 1.3-fold enhancement [1]. This rate acceleration is accompanied by a significant reduction in apparent activation energy, decreasing from 95 kilojoules per mole in bulk conditions to 86 kilojoules per mole in 8 nanometer pores and 84 kilojoules per mole in 50 nanometer pores [1] [2].

The temperature dependence of polymerization kinetics follows Arrhenius behavior at temperatures below 160 degrees Celsius. Above this temperature, depropagation reactions become increasingly important as the ceiling temperature is approached [1] [2]. The enhanced reaction rates in nanoporous environments are maintained across the entire temperature range studied, from 110 to 190 degrees Celsius [1].

| Pore Size (nm) | Apparent Activation Energy (kJ/mol) | Rate Enhancement Factor | Temperature Range (°C) | Initiator |

|---|---|---|---|---|

| 8 | 86 | 1.5 | 110-160 | DtBP |

| 50 | 84 | 1.3 | 110-160 | DtBP |

| Bulk | 95 | 1.0 | 110-160 | DtBP |

The mechanism underlying this rate enhancement involves the interaction between the carbonyl group of the methacrylate monomer and the silanol groups on the pore surface. This interaction stabilizes the monomer molecules and reduces the energy barrier for propagation reactions [1] [2]. The confined environment also limits the mobility of polymer chains, leading to earlier onset of autoacceleration effects [2].

Differential scanning calorimetry measurements reveal that the induction time decreases with increasing temperature and is consistently longer in nanoporous environments compared to bulk conditions [1]. At 110 degrees Celsius, the induction time in 8 nanometer pores extends to approximately 32,000 seconds, compared to 28,000 seconds in bulk conditions [1].

Silanol Surface Interactions and Alkyl Chain Length Dependencies

The interaction between dodecyl methacrylate monomers and silanol groups on pore surfaces demonstrates a strong dependence on alkyl chain length. This relationship is fundamental to understanding the polymerization behavior under nanoconfinement conditions [1] [2].

The enhancement of reaction rates in nanoporous environments is inversely related to the length of the alkyl side chain. For dodecyl methacrylate, which possesses a twelve-carbon alkyl chain, the rate enhancement factor is relatively modest at 1.2 compared to shorter alkyl methacrylates [1]. This reduced enhancement correlates with the water contact angle of the polymer surface, which increases with alkyl chain length, indicating decreased hydrophilicity and weaker interactions with hydrophilic silanol groups [1].

The water contact angle for dodecyl methacrylate systems reaches approximately 95 degrees, significantly higher than shorter chain methacrylates such as methyl methacrylate at 72 degrees [1]. This increased hydrophobicity results in weaker specific interactions between the monomer and the native silanol groups on the pore surface, leading to reduced catalytic effects [1] [2].

| Alkyl Chain Length | Water Contact Angle (degrees) | Rate Enhancement Factor | Activation Energy Reduction (%) | Silanol Interaction Strength |

|---|---|---|---|---|

| Methyl | 72 | 2.1 | 15 | Strong |

| Ethyl | 78 | 1.8 | 12 | Moderate |

| Butyl | 85 | 1.5 | 10 | Moderate |

| Dodecyl | 95 | 1.2 | 8 | Weak |

The surface density of silanol groups on controlled pore glass typically ranges from 4 to 5 groups per square nanometer [3]. These silanol groups exist in various configurations, including isolated silanols, vicinal silanols, and geminal silanols [4] [3]. The interaction strength with methacrylate monomers depends on the accessibility and reactivity of these surface sites [1].

The long alkyl chain of dodecyl methacrylate creates steric hindrance that limits the approach of the methacrylate group to the silanol sites. This steric effect reduces the effectiveness of the surface interactions compared to shorter chain methacrylates [1]. The bulky dodecyl group also influences the polymer chain conformation in the confined space, potentially affecting the overall polymerization dynamics [2].

Despite the weaker silanol interactions, the presence of native silanol groups still provides measurable rate enhancement compared to silanized pores where the silanol groups are replaced with trimethylsilyl groups [1] [2]. In hydrophobic pores with modified surfaces, the rate enhancement is virtually eliminated, confirming the importance of silanol-monomer interactions [2].

Molar Mass Distribution Modulations Under Spatial Constraints

Spatial confinement significantly alters the molar mass distribution of polydodecyl methacrylate, with effects that are distinct from those observed in bulk polymerization. The confined environment imposes restrictions on polymer chain growth and affects the balance between propagation and termination reactions [1] [2].

In bulk polymerization at 110 degrees Celsius, the number-average molar mass reaches approximately 45,000 grams per mole, with a corresponding weight-average molar mass of 92,000 grams per mole [1]. Under nanoconfinement conditions, both molar mass values decrease systematically with decreasing pore size. In 50 nanometer pores, the number-average molar mass decreases to 38,000 grams per mole, while in 8 nanometer pores, it further reduces to 32,000 grams per mole [1].

The polydispersity index, which represents the breadth of the molar mass distribution, shows a slight increase under nanoconfinement. While bulk polymerization yields a polydispersity of 2.04, the values increase to 2.05 and 2.13 for 50 nanometer and 8 nanometer pores, respectively [1]. This broadening suggests that the confined environment introduces additional heterogeneity in chain growth processes.

| Confinement Condition | Temperature (°C) | Number-Average Molar Mass (g/mol) | Weight-Average Molar Mass (g/mol) | Polydispersity Index | Gel Fraction (%) |

|---|---|---|---|---|---|

| Bulk | 110 | 45,000 | 92,000 | 2.04 | 80 |

| 50 nm pores | 110 | 38,000 | 78,000 | 2.05 | 75 |

| 8 nm pores | 110 | 32,000 | 68,000 | 2.13 | 70 |

The gel fraction, which indicates the extent of crosslinking, also decreases under nanoconfinement. In bulk conditions, approximately 80 percent of the polymer forms a crosslinked network at 110 degrees Celsius [1]. This fraction decreases to 75 percent in 50 nanometer pores and 70 percent in 8 nanometer pores [1]. The reduced gel fraction suggests that nanoconfinement suppresses chain transfer to polymer reactions, which are responsible for branching and crosslinking [5].

The temperature dependence of molar mass distribution follows expected trends, with both bulk and nanoconfined systems showing increasing molar mass as temperature decreases [1]. At temperatures below 170 degrees Celsius, crosslinked products are obtained in all systems, but the extent of crosslinking remains lower in the confined environments [1].

The mechanism underlying these molar mass modulations involves several factors. The confined space restricts the conformational freedom of growing polymer chains, leading to more compact structures that are less susceptible to chain transfer reactions [1] [2]. The reduced mobility of polymer chains in the confined environment also affects the probability of radical-radical termination reactions, influencing the overall molar mass distribution [2].

Physical Description

Liquid

XLogP3

Boiling Point

Flash Point

132 °C (Cleveland open cup)

126 °C (closed cup)

Density

0.868 @ 20 °C

LogP

log Kow = 6.45

Melting Point

-7.0 °C

-20 °C

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

... Manufactured by direct esterification of methacrylic acid or transesterification of methyl methacrylate.

General Manufacturing Information

All other chemical product and preparation manufacturing

Computer and electronic product manufacturing

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Synthetic rubber manufacturing

2-Propenoic acid, 2-methyl-, dodecyl ester: ACTIVE

Methyl methacrylate, and in general the methacrylic esters, polymerize much less readily than the corresponding ordinary acrylates. None the less, they are stabilized by adding hydroquinone or pyrogallol, particularly in the presence of metallic copper. /Methacrylates/

Analytic Laboratory Methods

Storage Conditions

To avoid photoinitiation of polymerization, all methacrylates should be stored with minimal exposure to light.

The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/